![molecular formula C12H13N3OS3 B4235609 N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4235609.png)
N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide
Overview
Description
N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide in lab experiments is its broad range of potential applications. It has been shown to exhibit antibacterial, antifungal, and anticancer activities, as well as neuroprotective effects. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.
Future Directions
There are several future directions for the study of N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide. One potential direction is to further investigate its potential as a treatment for Alzheimer's disease. Another potential direction is to explore its use as an antibacterial or antifungal agent in clinical settings. Additionally, further studies may be needed to fully understand its mechanism of action and to optimize its use in various experiments.
Scientific Research Applications
N-benzyl-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit antibacterial, antifungal, and anticancer activities. In addition, it has been found to have potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
N-benzyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS3/c1-17-11-14-12(19-15-11)18-8-10(16)13-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMCRSFGLRECIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)SCC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501326523 | |
Record name | N-benzyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
46.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204120 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878417-57-3 | |
Record name | N-benzyl-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501326523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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